3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MitoBloCK-10 involves the reaction of 3-fluorobenzohydrazide with 5-nitrothiophene-2-carbaldehyde under specific conditions. The reaction typically occurs in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: MitoBloCK-10 primarily undergoes reactions that involve its functional groups, such as the nitro and hydrazide groups. These reactions can include reduction, substitution, and condensation reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving MitoBloCK-10 include reducing agents like sodium borohydride for reduction reactions and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products: The major products formed from the reactions of MitoBloCK-10 depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can lead to the formation of an amine derivative .
Scientific Research Applications
MitoBloCK-10 has a wide range of scientific research applications, particularly in the fields of biology and medicine. It has been extensively studied for its potential to inhibit the growth of bladder cancer cells by targeting TIMM44. This compound disrupts mitochondrial functions, leading to mitochondrial depolarization, oxidative stress, and ATP reduction . Additionally, MitoBloCK-10 has been used in studies involving mitochondrial protein import and the regulation of mitochondrial functions .
Mechanism of Action
MitoBloCK-10 exerts its effects by binding to a specific pocket in the TIMM44 protein, thereby inhibiting its function. This inhibition disrupts the import of proteins into the mitochondria, leading to mitochondrial dysfunction. The compound induces oxidative stress, mitochondrial depolarization, and ATP reduction, ultimately resulting in apoptosis and cell cycle arrest in cancer cells . The molecular targets and pathways involved include the Akt-mammalian target of rapamycin (mTOR) pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
MitoBloCK-10 is unique in its ability to specifically target TIMM44, making it a valuable tool for studying mitochondrial functions and cancer cell growth. Similar compounds that modulate mitochondrial functions include:
- MitoBloCK-6: Another compound that targets mitochondrial protein import.
- MitoBloCK-7: Known for its effects on mitochondrial membrane potential.
- MitoBloCK-8: Inhibits mitochondrial respiration .
These compounds, while similar in their general effects on mitochondria, differ in their specific targets and mechanisms of action, highlighting the uniqueness of MitoBloCK-10 in targeting TIMM44 .
Properties
IUPAC Name |
3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYQZMWFIYLMNX-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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